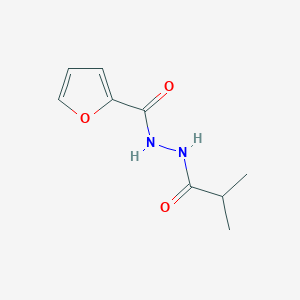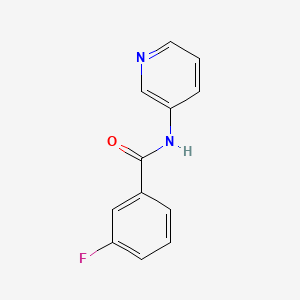
(3-chloro-4-fluorophenyl)(5-chloro-2-nitrobenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-chloro-4-fluorophenyl)(5-chloro-2-nitrobenzyl)amine is a compound that has been of interest to scientists due to its potential applications in scientific research.
Applications De Recherche Scientifique
(3-chloro-4-fluorophenyl)(5-chloro-2-nitrobenzyl)amine has been used in scientific research as a fluorescent probe for imaging biological systems. The compound has been shown to selectively bind to proteins and can be used to study protein-protein interactions. Additionally, the compound has been used to study the mechanism of action of certain enzymes.
Mécanisme D'action
The mechanism of action of (3-chloro-4-fluorophenyl)(5-chloro-2-nitrobenzyl)amine involves the formation of a covalent bond between the compound and a nucleophilic amino acid residue on the protein. This covalent bond results in a change in the fluorescence of the compound, which can be detected and used to study protein-protein interactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (3-chloro-4-fluorophenyl)(5-chloro-2-nitrobenzyl)amine. However, studies have shown that the compound is not toxic to cells and does not affect cell viability.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (3-chloro-4-fluorophenyl)(5-chloro-2-nitrobenzyl)amine in lab experiments is its selectivity for certain proteins. This allows for the study of specific protein-protein interactions. However, one limitation of the compound is its relatively low quantum yield, which can make it difficult to detect in some experiments.
Orientations Futures
There are several potential future directions for the use of (3-chloro-4-fluorophenyl)(5-chloro-2-nitrobenzyl)amine in scientific research. One potential direction is the development of improved synthesis methods to increase the yield and purity of the compound. Additionally, the compound could be used in the study of protein-protein interactions in disease states, such as cancer. Finally, the use of (3-chloro-4-fluorophenyl)(5-chloro-2-nitrobenzyl)amine in combination with other fluorescent probes could lead to the development of new imaging techniques for studying biological systems.
Méthodes De Synthèse
The synthesis of (3-chloro-4-fluorophenyl)(5-chloro-2-nitrobenzyl)amine involves the reaction of 3-chloro-4-fluoroaniline with 5-chloro-2-nitrobenzyl chloride in the presence of a base and a catalyst. The resulting compound is a yellow solid with a melting point of 129-131°C.
Propriétés
IUPAC Name |
3-chloro-N-[(5-chloro-2-nitrophenyl)methyl]-4-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2O2/c14-9-1-4-13(18(19)20)8(5-9)7-17-10-2-3-12(16)11(15)6-10/h1-6,17H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWOYDUIPVQVRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=C(C=CC(=C2)Cl)[N+](=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(5-chloro-2-nitrophenyl)methyl]-4-fluoroaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5880188.png)


![methyl 5-[(2-ethoxy-4-{[(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)methyl]-2-furoate](/img/structure/B5880205.png)
![N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide](/img/structure/B5880211.png)


![2-furaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5880244.png)
![N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5880247.png)
![2,5-dimethyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5880262.png)
![3-[(4-bromophenoxy)methyl]benzonitrile](/img/structure/B5880269.png)


